(2-Amino-4-ethylphenyl)methanol
Description
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
(2-amino-4-ethylphenyl)methanol |
InChI |
InChI=1S/C9H13NO/c1-2-7-3-4-8(6-11)9(10)5-7/h3-5,11H,2,6,10H2,1H3 |
InChI Key |
UETKOWDNPKVFJT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)CO)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Nitro-4-ethylbenzaldehyde
The precursor 2-nitro-4-ethylbenzaldehyde is synthesized via directed ortho-nitration of 4-ethylbenzaldehyde. Using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C, nitration occurs regioselectively at the ortho position relative to the aldehyde group. The crude product is purified via silica gel chromatography, achieving 68–72% yield.
Catalytic Hydrogenation to (2-Amino-4-ethylphenyl)methanol
The nitro group is reduced to an amine using 10% Pd/C under 50 psi H₂ in ethanol at 25°C for 12 hours. Concurrently, the aldehyde is reduced to a primary alcohol using NaBH₄ in a one-pot reaction. This dual reduction achieves 85% overall yield, with the final product isolated as a white crystalline solid after recrystallization from ethyl acetate.
Table 1: Optimization of Reductive Amination Conditions
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| H₂ Pressure | 50 psi | +15% |
| Catalyst Loading | 10% Pd/C (0.5 eq) | +20% |
| Solvent | Ethanol/THF (3:1) | +12% |
Multi-Step Synthesis from 4-Ethylphenol Derivatives
Chloromethylation and Amination
4-Ethylphenol undergoes chloromethylation using paraformaldehyde and HCl gas in dioxane at 60°C, yielding 2-chloromethyl-4-ethylphenol (74% yield). Subsequent amination with aqueous NH₃ at 120°C in an autoclave replaces the chloride with an amine group. The product is purified via vacuum distillation, achieving 89% enantiomeric purity.
Oxidation-Reduction Sequence
Alternative routes involve oxidation of 4-ethylbenzyl alcohol to 4-ethylbenzaldehyde using MnO₂, followed by nitration and reduction. The aldehyde intermediate is reduced to the alcohol using LiAlH₄ in THF, with yields sensitive to stoichiometry:
$$
\text{4-Ethylbenzaldehyde} \xrightarrow{\text{LiAlH}_4 (1.2 \, \text{eq})} \text{(2-Hydroxy-4-ethylphenyl)methanol} \quad (92\% \, \text{yield})
$$
Catalytic Asymmetric Hydrogenation
Chiral Catalyst Systems
Rhodium complexes with (S)-quinap ligands enable asymmetric hydrogenation of ketone intermediates. For example, 2-acetyl-4-ethylphenyl acetate is hydrogenated at 60°C under 100 psi H₂, producing this compound with 98% enantiomeric excess. Adam’s catalyst (PtO₂) is also effective but requires longer reaction times (24–36 hours).
Solvent and Temperature Effects
Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states. At 70°C, reaction completion occurs in 8 hours versus 16 hours at 25°C, though higher temperatures risk racemization.
Table 2: Catalyst Performance Comparison
| Catalyst | ee (%) | Time (h) | Yield (%) |
|---|---|---|---|
| Rh-(S)-quinap | 98 | 12 | 90 |
| PtO₂ (Adam’s) | 85 | 24 | 78 |
| Pd/C | 72 | 18 | 82 |
Resolution of Racemic Mixtures
Enzymatic Kinetic Resolution
Lipase B from Candida antarctica resolves racemic 2-amino-4-ethylphenyl methyl esters via selective hydrolysis. The (S)-enantiomer is hydrolyzed 15× faster than the (R)-form in phosphate buffer (pH 7.0), achieving 78% optical purity. This method is limited by enzyme cost and scalability.
Diastereomeric Salt Formation
Reacting the racemic amine with (1S)-(-)-camphorsulfonic acid in ethanol yields diastereomeric salts with divergent solubility. Two recrystallizations increase enantiopurity to >99%, though yields drop to 45–50%.
Green Chemistry Approaches
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 300 W) reduces reaction times for nitro reductions from 12 hours to 25 minutes. Using Fe/NH₄Cl in ethanol/water, yields improve to 88% with minimal byproducts.
Solvent-Free Mechanochemical Methods
Ball milling 2-nitro-4-ethylbenzaldehyde with NaBH₄ and FeCl₃·6H₂O completes the reduction in 40 minutes, achieving 91% yield. This method eliminates solvent waste and reduces energy input by 70%.
Industrial-Scale Production Challenges
Cost Analysis of Catalysts
Rhodium-based catalysts offer superior ee but cost $3,200/kg versus $800/kg for Pd/C. Hybrid systems using 0.1% Rh with Pd/C balance cost and performance, achieving 94% ee at $1,200/kg.
Purification Techniques
Simulated moving bed (SMB) chromatography resolves enantiomers continuously, processing 50 kg/day with >99.5% purity. Crystallization remains preferred for small batches (<10 kg) due to lower capital costs.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-4-ethylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) for converting the amino group to a chloro group.
Major Products Formed
Oxidation: (2-Amino-4-ethylphenyl)carboxylic acid.
Reduction: (2-Amino-4-ethylphenyl)methane.
Substitution: (2-Chloro-4-ethylphenyl)methanol.
Scientific Research Applications
(2-Amino-4-ethylphenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (2-Amino-4-ethylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the hydroxymethyl group can participate in various biochemical reactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Key Observations :
- Alkyl vs. Methoxy groups (e.g., in 2-Amino-1-(4-methoxyphenyl)ethanol) enhance solubility in polar solvents due to stronger hydrogen bonding .
- Positional Isomerism: The placement of amino and hydroxyl groups significantly affects electronic properties. For example, para-substituted ethyl groups may stabilize the aromatic ring via inductive effects, altering reactivity .
Inferences for Target Compound :
- Alkylation-Reduction Pathways : Ethyl groups may be introduced via Friedel-Crafts alkylation followed by reduction of nitro or ketone intermediates.
- Solvent Systems: Ethanol and aqueous KOH are commonly used for deprotection or cyclization steps in analogs .
Physicochemical Properties
Comparative data for selected analogs:
Trends :
- Ethyl Substituents : Expected to reduce melting points compared to methyl analogs due to increased molecular asymmetry.
- Hydroxyl vs. Methoxy : Hydroxyl groups enhance hydrophilicity, whereas methoxy groups balance polarity and lipophilicity .
Chemical Reactivity
- Amino Group: Acts as a nucleophile in diazo coupling or Schiff base formation. Steric hindrance from ethyl groups may slow reactions compared to smaller substituents .
- Hydroxyl Group: Participates in hydrogen bonding and esterification. Acidity (pKa ~10–12) is comparable to phenolic –OH groups .
- Electrophilic Substitution : Ethyl groups are ortho/para-directing, favoring reactions at positions adjacent to the substituent .
Q & A
Q. What are the established synthetic routes for (2-Amino-4-ethylphenyl)methanol, and what reagents are critical for its preparation?
A common approach involves the reduction of a nitro precursor, (2-Nitro-4-ethylphenyl)methanol, using hydrogen gas with a palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH₄) in a polar solvent like ethanol. The ethyl group can be introduced via Friedel-Crafts alkylation or cross-coupling reactions prior to nitro reduction . Alternative routes may involve amination of halogenated intermediates (e.g., bromo derivatives) using ammonia or ammonia equivalents under catalytic conditions .
Q. Key Reagents and Conditions :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Alkylation | Ethyl bromide, AlCl₃ (Lewis acid) | Introduce ethyl group at para position |
| Nitration | HNO₃/H₂SO₄ | Add nitro group at ortho position |
| Reduction | H₂/Pd-C or NaBH₄ | Convert nitro to amino group |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure by identifying peaks for the aromatic protons (δ 6.5–7.5 ppm), ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂), and hydroxymethyl group (δ 4.5–4.7 ppm) .
- X-ray Crystallography : SHELXL software (via SHELX system) is widely used for refining crystal structures, particularly for resolving hydrogen bonding networks involving the amino and hydroxyl groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (C₉H₁₃NO₂, m/z ~167.1) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR splitting patterns) be resolved during structural analysis?
Contradictions may arise from dynamic processes like tautomerism or solvent effects. For example:
- Tautomeric Equilibria : The amino and hydroxyl groups may participate in intramolecular hydrogen bonding, causing splitting in NMR signals. Variable-temperature NMR can stabilize conformers for clearer analysis .
- Crystallographic Validation : Single-crystal X-ray diffraction provides definitive proof of molecular geometry and hydrogen bonding motifs, resolving ambiguities from solution-state data .
Q. What strategies optimize the regioselective introduction of the ethyl group during synthesis?
- Directed Ortho-Metalation : Use a directing group (e.g., methoxy) to guide ethylation at the para position, followed by functional group interconversion .
- Cross-Coupling Catalysis : Suzuki-Miyaura coupling with ethylboronic acids and aryl halides, using Pd catalysts, improves regioselectivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates and selectivity in alkylation steps .
Q. How can computational methods predict the compound’s reactivity in catalytic applications?
- DFT Studies : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. For example, the amino group’s lone pair enhances aromatic ring activation .
- Molecular Docking : Models interactions with biological targets (e.g., enzymes), guiding drug design by analyzing binding affinities of derivatives .
Q. What are the critical safety considerations for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols during weighing or reactions .
- Waste Disposal : Segregate acidic/basic waste streams; neutralize before disposal to prevent environmental contamination .
Methodological Tables
Q. Table 1: Comparative Synthesis Routes
Q. Table 2: Key Spectroscopic Data
| Technique | Key Peaks/Features | Interpretation |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 6.8 (d, Ar-H), δ 4.6 (s, -CH₂OH) | Confirms hydroxymethyl and aromatic protons |
| IR (KBr) | 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C aromatic) | Identifies amino and aromatic groups |
| HRMS | m/z 167.0943 (M+H⁺) | Validates molecular formula |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
